

Preparation of N-methyl-TCP analytical reference standards

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Compound of Interest

Compound Name: *N-Methyl-3,5,6-trichloro-2-pyridone*

CAS No.: 75348-52-6

Cat. No.: B15437626

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Application Note: Synthesis, Purification, and Characterization of N-Methyl-TCP (TCM) Analytical Reference Standards

Executive Summary & Disambiguation

Scope: This application note details the protocol for the preparation of analytical reference standards for N-methyl-1-(thiophen-2-yl)cyclohexan-1-amine, colloquially referred to in forensic and drug development circles as N-methyl-TCP or TCM.

Disambiguation:

- **Target Molecule:** This protocol targets the N-methylamino analog of Tenocyclidine (TCP). In this structure, the piperidine ring of TCP is replaced by an N-methylamine group.
- **Exclusions:** This document does not cover 2,4,6-Trichlorophenol (industrial TCP) or Tricalcium Phosphate (biomaterial TCP).

Context: Arylcyclohexylamines are a class of dissociative anesthetics. Due to the proliferation of novel psychoactive substances (NPS), laboratories require high-purity (>99.5%) reference standards for Tenocyclidine analogs to distinguish them from Phencyclidine (PCP) derivatives during toxicological screening.

Chemical Identity

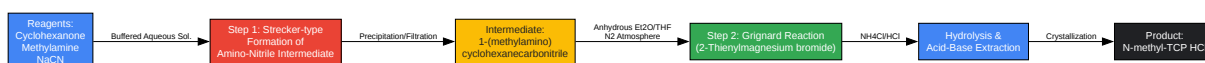
Property	Description
Common Name	N-methyl-TCP, TCM, N-methyl-tenocyclidine
IUPAC Name	N-methyl-1-(thiophen-2-yl)cyclohexan-1-amine
Molecular Formula	C ₁₁ H ₁₇ NS
Molecular Weight	195.33 g/mol (Free Base)
Target Salt Form	Hydrochloride (HCl) for enhanced stability
Structural Class	Arylcyclohexylamine

Synthesis Protocol (The Bruylants Reaction)

The most robust route for synthesizing quaternary

-aminonitriles and their subsequent alkylation to arylcyclohexylamines is the Bruylants reaction. This method is preferred over direct reductive amination due to the steric hindrance of the cyclohexyl ring.

Workflow Diagram



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Figure 1: Synthetic pathway utilizing the Bruylants reaction to overcome steric hindrance at the quaternary carbon.

Detailed Methodology

Safety Precaution: This protocol involves Sodium Cyanide (NaCN) and Grignard reagents. All operations must be performed in a functioning fume hood. Cyanide waste must be treated with bleach (sodium hypochlorite) before disposal.

Step 1: Synthesis of 1-(methylamino)cyclohexanecarbonitrile

- Reagents: Dissolve Methylamine hydrochloride (1.1 eq) in water. Add Cyclohexanone (1.0 eq).
- Cyanide Addition: Slowly add a solution of Sodium Cyanide (1.1 eq) in water dropwise while maintaining the temperature between 0–5°C.
- Reaction: Stir the mixture vigorously for 18 hours at room temperature. The amino-nitrile intermediate will precipitate as an oil or solid.
- Isolation: Extract with diethyl ether (3x), wash with brine, and dry over anhydrous MgSO₄.
- Note: This intermediate is unstable. Proceed immediately to Step 2. Do not attempt column chromatography on the nitrile.

Step 2: Grignard Addition (The Bruylants Step)

- Reagent Prep: Prepare 2-Thienylmagnesium bromide (1.5 eq) in anhydrous THF/Ether under Argon/Nitrogen atmosphere.
- Addition: Dissolve the amino-nitrile from Step 1 in anhydrous THF. Add this solution dropwise to the Grignard reagent at reflux temperature.
 - Mechanism:^[1]^[2]^[3] The Grignard reagent displaces the nitrile group (as cyanide anion), forming the quaternary center.
- Reflux: Heat at mild reflux for 4–6 hours to ensure completion.
- Quenching: Cool to 0°C. Carefully quench with saturated NH₄Cl solution, followed by acidification with 10% HCl to decompose magnesium salts.

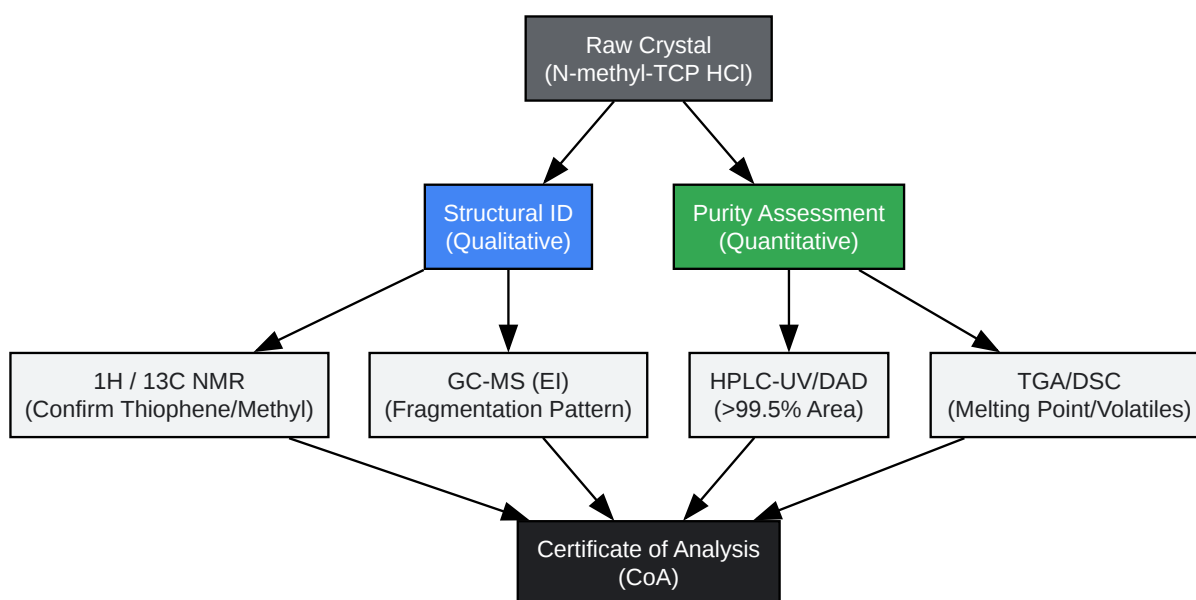
Step 3: Purification & Salt Formation[2]

- Acid/Base Extraction:
 - Wash the acidic aqueous layer with ether (removes non-basic impurities/thiophene byproducts).
 - Basify the aqueous layer to pH >12 using NaOH pellets/solution.
 - Extract the free base (N-methyl-TCP) into Dichloromethane (DCM).
- Salt Formation: Dry the DCM layer. Bubble dry HCl gas through the solution or add ethereal HCl dropwise. The N-methyl-TCP Hydrochloride salt will precipitate as a white crystalline solid.
- Recrystallization: Recrystallize from Isopropanol/Acetone to achieve analytical purity (>99.5%).

Analytical Validation (QC Protocol)

To certify the material as a Reference Standard, it must undergo orthogonal validation.

Analytical Workflow



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Figure 2: Orthogonal testing strategy for certification of the reference standard.

Key Characterization Data

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Method: Electron Ionization (EI), 70 eV.
- Diagnostic Ions:
 - Molecular Ion (M⁺):m/z 195 (Free base).
 - Base Peak:m/z 166 (Loss of ethyl/methyl fragments from cyclohexyl ring - characteristic of this class).
 - Thiophene Fragment:m/z 97 (Thiophene ring cation).
 - Differentiation: Unlike PCP (phenyl peak at m/z 91/77), N-methyl-TCP shows the sulfur-containing thiophene signature.

2. Nuclear Magnetic Resonance (NMR)

- Solvent: CDCl₃ or CD₃OD.
- ¹H NMR Highlights:
 - Thiophene Ring: Multiplets at 6.9 – 7.4 ppm (3 protons).
 - N-Methyl Group: Singlet or broad singlet at 2.1 – 2.4 ppm (3 protons).
 - Cyclohexyl Ring: Complex multiplets 1.2 – 2.5 ppm (10 protons).

- Causality: The shift of the N-methyl group confirms the amine substitution, while the aromatic region confirms the thiophene integration.

3. HPLC Purity Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	10% B to 90% B over 15 min
Detection	UV at 235 nm (Thiophene absorption max)
Acceptance Criteria	> 99.5% Peak Area

Stability & Storage

- Hygroscopicity: The HCl salt is moderately hygroscopic.
- Storage: Store at -20°C in amber glass vials with PTFE-lined caps.
- Shelf Life: Re-test every 12 months.
- Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the standard or alter weighing accuracy.

References

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